1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile
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Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile is an organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring with a methyl group at position 1, a keto group at position 6, and a nitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methylamine, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid, while reduction can produce 1-Methyl-6-hydroxy-1,6-dihydropyridazine-4-carbonitrile .
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways such as the NF-κB/MAPK pathway, which is involved in inflammation and immune responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
- 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness: This structural difference can influence its chemical behavior, biological activity, and suitability for various applications .
Properties
IUPAC Name |
1-methyl-6-oxopyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-6(10)2-5(3-7)4-8-9/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZJIWMRALAEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551961 |
Source
|
Record name | 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113708-16-0 |
Source
|
Record name | 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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